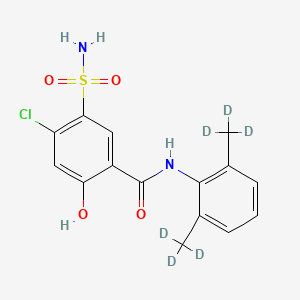

Xipamide-d6

Vue d'ensemble

Description

Xipamide-d6 is a deuterated form of xipamide, a sulfonamide diuretic drug. Xipamide is primarily used for the treatment of edema and hypertension. The deuterated version, this compound, is often utilized in scientific research to study the pharmacokinetics and metabolic pathways of xipamide due to its stable isotopic labeling.

Applications De Recherche Scientifique

Xipamide-d6 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

Pharmacokinetic Studies: this compound is used to study the absorption, distribution, metabolism, and excretion (ADME) of xipamide in biological systems.

Metabolic Pathway Analysis: The deuterium labeling helps in tracing the metabolic pathways and identifying metabolites of xipamide.

Drug Interaction Studies: this compound is used to investigate potential drug-drug interactions and their effects on the pharmacokinetics of xipamide.

Analytical Method Development: It serves as an internal standard in the development and validation of analytical methods for quantifying xipamide in biological samples.

Mécanisme D'action

Target of Action

Xipamide-d6 primarily targets the Thiazide-sensitive sodium-chloride cotransporter (NCC) . This transporter plays a crucial role in the kidneys, where it is involved in the reabsorption of sodium and chloride ions from the urine, thereby influencing the body’s electrolyte balance .

Mode of Action

Like the structurally related thiazide diuretics, this compound acts on the kidneys to reduce sodium reabsorption in the distal convoluted tubule . This action increases the osmolarity in the lumen, causing less water to be reabsorbed by the collecting ducts . Unlike the thiazides, this compound reaches its target from the peritubular side (blood side) . Additionally, it increases the secretion of potassium in the distal tubule and collecting ducts .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sodium and chloride reabsorption pathway in the distal convoluted tubule of the kidneys . By inhibiting the NCC, this compound disrupts this pathway, leading to increased excretion of sodium, chloride, and water in the urine .

Pharmacokinetics

For the non-deuterated form, xipamide, it is known that after oral administration, it is quickly absorbed and reaches peak plasma concentration within an hour . The diuretic effect starts about an hour after administration, reaches its peak between the third and sixth hour, and lasts for nearly 24 hours . One third of the dose is glucuronidized, the rest is excreted directly through the kidney (1/3) and the faeces (2/3) . The total plasma clearance is 30-40 mL/min .

Result of Action

The primary result of this compound’s action is increased urinary output . This is due to the reduced reabsorption of sodium and chloride ions in the distal convoluted tubule, which leads to an increase in the osmolarity in the lumen, causing less water to be reabsorbed by the collecting ducts . This diuretic effect is useful in the treatment of conditions such as edema and hypertension .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, renal function can impact the drug’s effectiveness and clearance . In patients with impaired kidney function, the half-life of Xipamide increases, leading to a moderate increase in the area under the curve (AUC), a measure of the drug’s exposure in the body . Despite this, Xipamide remains effective even in patients with a creatinine clearance below 30 ml/min . This suggests that significant extrarenal elimination of the drug must occur, which suffices to prevent significant drug accumulation in renal failure .

Analyse Biochimique

Biochemical Properties

Xipamide-d6 plays a significant role in biochemical reactions, particularly in the study of diuretic mechanisms. It interacts with several enzymes and proteins, including carbonic anhydrase and sodium-chloride symporters. This compound inhibits carbonic anhydrase, leading to increased bicarbonate excretion and alkalization of urine . It also reduces sodium reabsorption in the distal convoluted tubule by inhibiting sodium-chloride symporters, which increases osmolarity in the lumen and reduces water reabsorption .

Cellular Effects

This compound affects various cell types and cellular processes. In renal cells, it inhibits sodium reabsorption, leading to increased urine output . This diuretic effect can influence cell signaling pathways related to fluid balance and electrolyte homeostasis. This compound also impacts gene expression related to ion transport and cellular metabolism, contributing to its overall diuretic effect .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to and inhibiting carbonic anhydrase and sodium-chloride symporters . This inhibition reduces sodium and bicarbonate reabsorption, leading to increased excretion of these ions. The binding interactions of this compound with these enzymes result in enzyme inhibition, altering the normal function of renal cells and promoting diuresis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under standard laboratory conditions, but its diuretic effects can vary depending on the duration of exposure. Short-term exposure leads to rapid diuretic effects, while long-term exposure may result in adaptive changes in renal function . This compound is metabolized and excreted primarily through the kidneys and bile ducts .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively increases urine output without significant adverse effects . At high doses, this compound can cause electrolyte imbalances, such as hypokalemia, which can lead to muscle weakness and cardiac abnormalities . Threshold effects are observed, where doses above a certain level do not produce additional diuretic benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized in the liver, where it undergoes glucuronidation . The primary metabolites are excreted through the kidneys and bile ducts. This compound interacts with enzymes such as UDP-glucuronosyltransferases, which facilitate its conjugation and excretion . This metabolism affects the overall pharmacokinetics and duration of action of the compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed via specific transporters and binding proteins. It reaches its target sites in the kidneys through the bloodstream and is taken up by renal cells . The compound’s distribution is influenced by its protein binding properties, with a high percentage bound to plasma proteins . This binding affects its bioavailability and duration of action.

Subcellular Localization

This compound is localized primarily in the renal tubules, where it exerts its diuretic effects . It is found in the cytoplasm and membranes of renal cells, particularly in the distal convoluted tubule and collecting ducts . The subcellular localization of this compound is crucial for its function, as it needs to interact with specific enzymes and transporters to inhibit sodium and bicarbonate reabsorption .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Xipamide-d6 involves the incorporation of deuterium atoms into the xipamide molecule. This can be achieved through various methods, including:

Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific reaction conditions.

Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the xipamide structure.

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions or the use of deuterated starting materials. The process is optimized to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Xipamide-d6, like its non-deuterated counterpart, can undergo various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Hydrochlorothiazide: Another thiazide-like diuretic used for treating hypertension and edema.

Furosemide: A loop diuretic with a similar diuretic effect but different mechanism of action.

Chlorthalidone: A thiazide-like diuretic with a longer duration of action compared to xipamide.

Uniqueness of Xipamide-d6:

Deuterium Labeling: The incorporation of deuterium atoms makes this compound unique for research purposes, allowing for detailed pharmacokinetic and metabolic studies.

Mechanism of Action: Unlike thiazides, xipamide reaches its target from the peritubular side (blood side), making it effective even in cases of terminal kidney failure.

Propriétés

IUPAC Name |

N-[2,6-bis(trideuteriomethyl)phenyl]-4-chloro-2-hydroxy-5-sulfamoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O4S/c1-8-4-3-5-9(2)14(8)18-15(20)10-6-13(23(17,21)22)11(16)7-12(10)19/h3-7,19H,1-2H3,(H,18,20)(H2,17,21,22)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTZBBNMLMNBNJL-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=C(C=C2O)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])NC(=O)C2=CC(=C(C=C2O)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858572 | |

| Record name | N-{2,6-Bis[(~2~H_3_)methyl]phenyl}-4-chloro-2-hydroxy-5-sulfamoylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330262-09-3 | |

| Record name | N-{2,6-Bis[(~2~H_3_)methyl]phenyl}-4-chloro-2-hydroxy-5-sulfamoylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Ethoxy-1H-imidazo[2,1-b]purine](/img/structure/B588745.png)

![2H-Azeto[1,2-a]cyclopenta[c]pyrrole](/img/structure/B588739.png)